molecular formula C21H24ClN3O4S B2411754 N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899949-32-7

N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2411754
CAS No.: 899949-32-7
M. Wt: 449.95
InChI Key: GEQPYWJNXUYARJ-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group, a tosyl group, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 4-chlorophenyl group: The piperazine ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenyl group.

    Tosylation: The resulting compound is then tosylated using tosyl chloride and a base like pyridine to introduce the tosyl group.

    Carboxamidation: Finally, the compound is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
  • 5-(4-(4-chlorophenyl)thiazol-2-yl)-3-(substituted benzyl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity. Its combination of a 4-chlorophenyl group, a tosyl group, and a carboxamide group makes it a versatile compound for various applications in medicinal chemistry and industrial synthesis.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c1-16-3-9-19(10-4-16)30(28,29)25(21(27)24-13-11-23(2)12-14-24)15-20(26)17-5-7-18(22)8-6-17/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQPYWJNXUYARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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